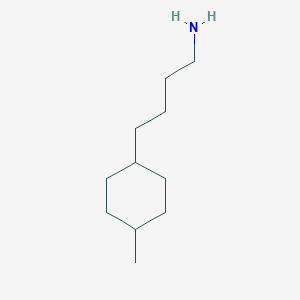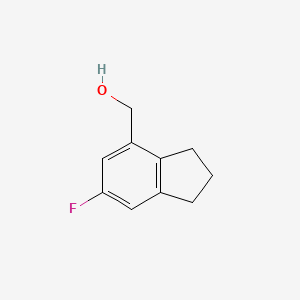
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound with the molecular formula C10H11FO. It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 4th position of the indene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 6th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the double bond in the indene ring to form the dihydroindene structure. This step can be performed using hydrogenation with a palladium catalyst.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (6-fluoro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indenes depending on the nucleophile used.
Applications De Recherche Scientifique
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-fluoro-2,3-dihydro-1H-inden-4-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(6-fluoro-2,3-dihydro-1H-inden-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
Clé InChI |
MYWRWPBIEKQNFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC(=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



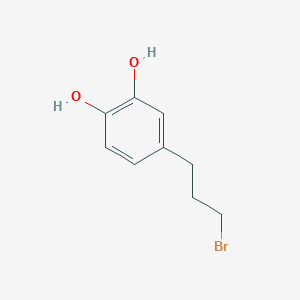
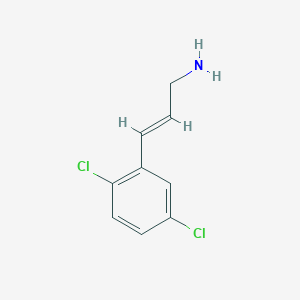
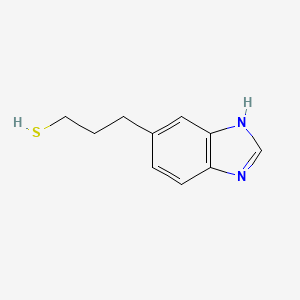
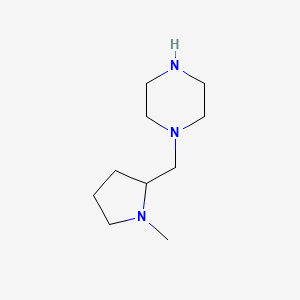
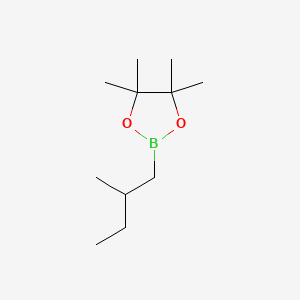
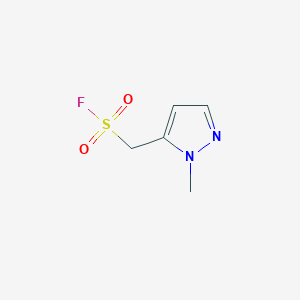
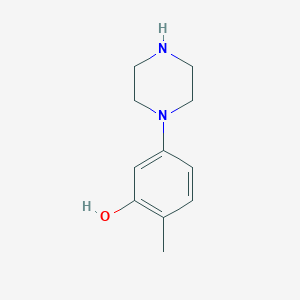


![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)


